![molecular formula C19H23Cl2NO2 B5169084 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide, also known as JNJ-7925476, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is its specificity for PDE4, which reduces the risk of off-target effects. However, this compound has also been shown to have a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound.
Direcciones Futuras
For 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide include further studies to determine its effectiveness as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, the development of more potent and selective PDE4 inhibitors may improve the effectiveness of this compound as a therapeutic agent. Further studies are also needed to determine the optimal dosing and administration regimen for this compound to maximize its therapeutic potential.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the activity of phosphodiesterase 4, reducing the production of pro-inflammatory cytokines and chemokines, and improving cognitive function in animal models of neurodegenerative diseases. While this compound has shown promise as a therapeutic agent, further studies are needed to determine its optimal dosing and administration regimen, as well as its effectiveness in treating various inflammatory and neurodegenerative diseases.
Métodos De Síntesis
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can be synthesized through a multi-step process starting with the reaction of 4-ethoxyaniline with 1,3-cyclohexadiene in the presence of a palladium catalyst to produce 4-ethoxyphenylcyclohexene. This compound is then reacted with 1,3-dichloro-5,5-dimethylhydantoin in the presence of a base to produce this compound.
Aplicaciones Científicas De Investigación
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease, rheumatoid arthritis, and psoriasis. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-2-24-12-5-3-11(4-6-12)22-18(23)17-13-7-9-15-16(19(15,20)21)10-8-14(13)17/h3-6,13-17H,2,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUIVZSQLCSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)
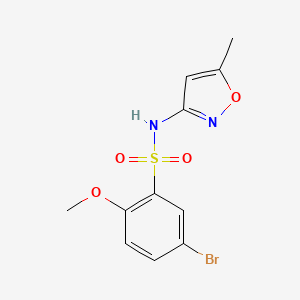
![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)

![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5169051.png)
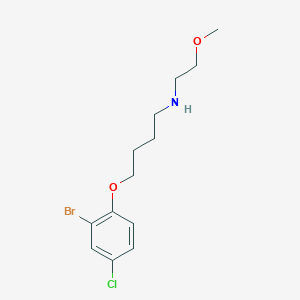
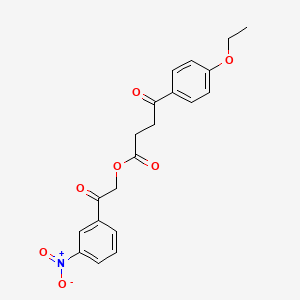
![6-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5169066.png)
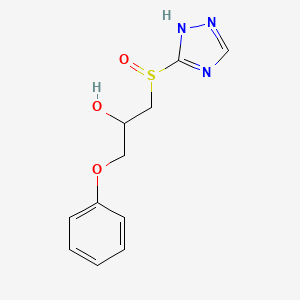
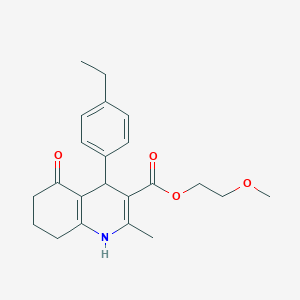
![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
![3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
